molecular formula C12H11N7OS B5695525 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Numéro de catalogue B5695525
Poids moléculaire: 301.33 g/mol
Clé InChI: IMHYCQPEJAFRHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide, also known as TAK-915, is a small molecule drug that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. TAK-915 is a selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, which plays a role in the regulation of intracellular signaling pathways. The inhibition of PDE2A by TAK-915 leads to an increase in cyclic nucleotide levels, which can have beneficial effects on cognitive function.

Mécanisme D'action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide involves the inhibition of PDE2A, which is a key enzyme in the regulation of intracellular signaling pathways. PDE2A hydrolyzes cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in many cellular processes. By inhibiting PDE2A, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide increases the levels of cyclic nucleotides, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide have been studied extensively in preclinical models. In animal studies, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has been shown to improve cognitive function, including memory and learning, in a dose-dependent manner. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has also been shown to increase the levels of cAMP and cGMP in the brain, which are important signaling molecules in neuronal function. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments include its specificity for PDE2A, which allows for the selective modulation of intracellular signaling pathways. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, there are also limitations to using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments, including the need for careful dosing and monitoring due to its potential effects on cyclic nucleotide levels.

Orientations Futures

There are several potential future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide. One area of focus could be the development of more selective PDE2A inhibitors that have even greater efficacy and fewer off-target effects. Additionally, further studies could investigate the potential therapeutic applications of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide in other cognitive disorders beyond Alzheimer's disease and schizophrenia. Finally, research could focus on the development of biomarkers to predict patient response to treatment with N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide.

Méthodes De Synthèse

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide involves several steps, starting with the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 4-bromo-3-nitrobenzoic acid. The resulting product is then reduced and coupled with 1H-tetrazol-1-yl-amine to form the final compound. The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has been described in detail in a number of scientific publications.

Applications De Recherche Scientifique

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has been the subject of extensive scientific research, with a focus on its potential therapeutic applications in cognitive disorders. In preclinical studies, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. These studies have also demonstrated that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide is well-tolerated and has a favorable pharmacokinetic profile.

Propriétés

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7OS/c1-2-10-15-16-12(21-10)14-11(20)8-4-3-5-9(6-8)19-7-13-17-18-19/h3-7H,2H2,1H3,(H,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHYCQPEJAFRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.